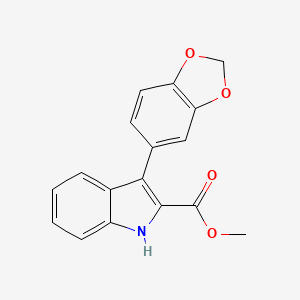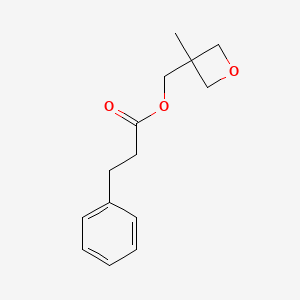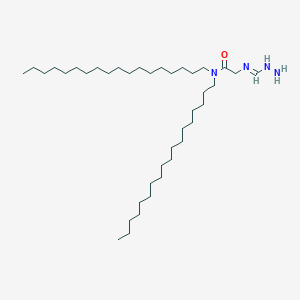![molecular formula C33H39N3 B12559563 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane CAS No. 188116-54-3](/img/structure/B12559563.png)
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane is a complex organic compound characterized by its unique triazonane core structure, which is substituted with three ethenylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane typically involves multi-step organic reactions. One common method includes the reaction of 1,4,7-triazonane with 4-ethenylbenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated triazonane derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The ethenylphenyl groups can participate in π-π interactions with aromatic residues in proteins or other biomolecules, potentially altering their function. The triazonane core can also coordinate with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis base properties and used in catalysis.
Tris(4-vinylphenyl)phosphine: Similar structure but with phosphine instead of triazonane, used in polymer chemistry.
Uniqueness
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane is unique due to its triazonane core, which provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
188116-54-3 |
|---|---|
Formule moléculaire |
C33H39N3 |
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
1,4,7-tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane |
InChI |
InChI=1S/C33H39N3/c1-4-28-7-13-31(14-8-28)25-34-19-21-35(26-32-15-9-29(5-2)10-16-32)23-24-36(22-20-34)27-33-17-11-30(6-3)12-18-33/h4-18H,1-3,19-27H2 |
Clé InChI |
FJDLICBPUPEAFU-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CN2CCN(CCN(CC2)CC3=CC=C(C=C3)C=C)CC4=CC=C(C=C4)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


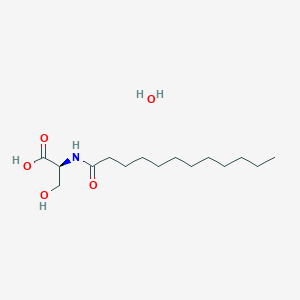
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
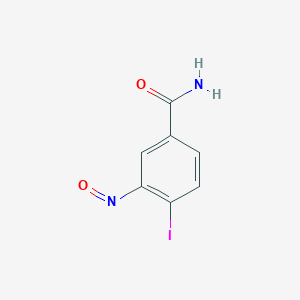
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

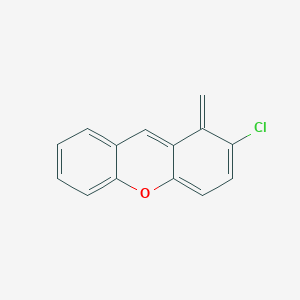
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

